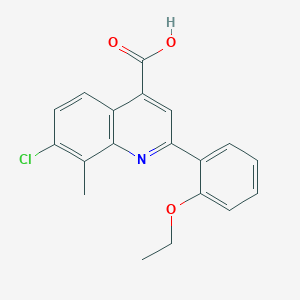

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-3-24-17-7-5-4-6-13(17)16-10-14(19(22)23)12-8-9-15(20)11(2)18(12)21-16/h4-10H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOBSUJEQIYUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

Substitution Reactions:

Ethoxyphenyl Group Addition: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and ethoxyphenyl groups, respectively, using reagents like sodium methoxide or halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution; thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a detailed comparison with key analogues:

Physicochemical and Functional Comparisons

- Solubility: The ethoxy group in the target compound likely improves solubility in alcohols and ethers compared to chlorophenyl analogues, which are more lipophilic.

- In contrast, electron-withdrawing groups (e.g., Cl on phenyl) may reduce reactivity .

- Steric Considerations : Substituents like 3,4-dimethoxyphenyl introduce bulk, possibly hindering interactions in tight binding pockets compared to smaller groups like 2-ethoxyphenyl .

Biological Activity

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 341.80 g/mol. Its structure features a quinoline core with a carboxylic acid functional group and an ethoxy-substituted phenyl group, which contribute to its diverse biological activities.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds in this class can exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Quinoline Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | 0.125 mg/mL |

| 8-Methylquinoline-4-carboxylic acid | Klebsiella pneumoniae, Pseudomonas aeruginosa | 0.0625 mg/mL |

| 7-Bromo-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | Enterococcus faecium | 0.5 mg/mL |

These results suggest that the compound has comparable or superior activity against certain pathogens, indicating its potential as a lead compound for antimicrobial drug development .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In one study, this compound was tested against HeLa cells (cervical cancer cell line). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent. Further investigations revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Receptor Binding : Preliminary studies suggest binding affinity to specific receptors involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, and what factors influence reaction yields?

- Methodology : The compound is typically synthesized via cyclization reactions using substituted anilines and keto-esters. Key steps include halogenation at the 7-position and introduction of the 2-ethoxyphenyl group via Suzuki coupling. Reaction yields (60–75%) depend on temperature control (80–100°C), catalyst choice (e.g., Pd(PPh₃)₄), and purification via recrystallization . Side reactions, such as dehalogenation or ester hydrolysis, can reduce yields, requiring anhydrous conditions .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy group δ 1.4 ppm for CH₃, δ 4.1 ppm for OCH₂) and quinoline core protons (δ 8.2–8.9 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity (>95%), while high-resolution MS validates the molecular ion [M+H]⁺ at m/z 356.07 .

- FT-IR : Carboxylic acid C=O stretch at 1680–1720 cm⁻¹ .

Q. What are the recommended handling and storage conditions to ensure stability?

- Methodology : Store at –20°C under inert gas (N₂/Ar) to prevent degradation of the carboxylic acid group. Use amber vials to avoid photodegradation. Solubility in DMSO (50 mg/mL) requires aliquoting to minimize freeze-thaw cycles. Safety protocols include PPE (gloves, goggles) and fume hood use during synthesis .

Advanced Research Questions

Q. How can computational methods aid in the design of derivatives with enhanced biological activity?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations predict interactions with biological targets (e.g., MCT4 lactate transporter). Substituent effects are modeled via Hammett σ values; electron-withdrawing groups (e.g., –Cl) enhance binding affinity by 2–3 kcal/mol compared to –OCH₃ . QSAR models prioritize derivatives with logP < 3.5 and polar surface area < 90 Ų for improved bioavailability .

Q. What strategies optimize regioselectivity in introducing substituents to the quinoline core?

- Methodology : Directed ortho-metalation (DoM) using LiTMP selectively functionalizes the 8-methyl position. Protecting the carboxylic acid as a methyl ester prevents unwanted side reactions. For 2-aryl substitutions, Pd-catalyzed cross-coupling (e.g., with 2-ethoxyphenylboronic acid) achieves >90% regioselectivity under microwave irradiation (120°C, 20 min) .

Q. How does X-ray crystallography using SHELX software resolve the compound’s stereochemistry?

- Methodology : Single-crystal X-ray diffraction data refined via SHELXL (λ = 0.71073 Å, R₁ < 0.05) confirms planar quinoline geometry and dihedral angles (e.g., 45° between ethoxyphenyl and quinoline planes). Hydrogen bonding between the carboxylic acid and solvent (e.g., DMSO) stabilizes the crystal lattice .

Q. What approaches reconcile contradictory data on the compound’s biological targets?

- Methodology : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM for MCT4 inhibition) arise from assay conditions (pH, lactate concentration). Validate using isogenic cell lines (MCT4-knockout vs. wild-type) and orthogonal assays (e.g., cellular thermal shift assay). Meta-analysis of dose-response curves identifies non-specific binding at >10 μM .

Q. How to design experiments to elucidate the mechanism of action against specific enzymes?

- Methodology :

- Enzyme kinetics : Measure Kₘ and Vₘₐₓ via spectrophotometry (e.g., NADH depletion for dehydrogenase targets).

- Inhibitor profiling : Use ATP/ADP-Glo™ assays to distinguish between competitive (↑ Kₘ) and non-competitive (↓ Vₘₐₓ) inhibition.

- Cellular thermal proteome profiling (TPP) : Identify off-target effects by comparing melting curves of proteins in treated vs. untreated lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.